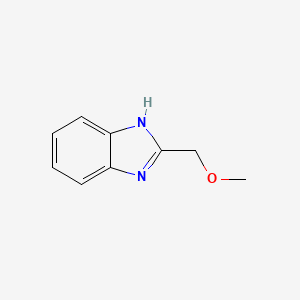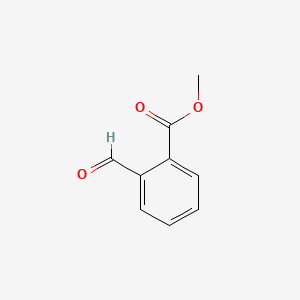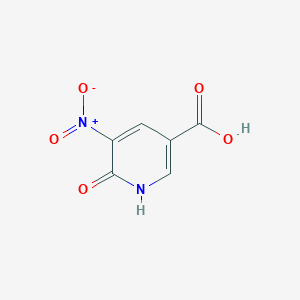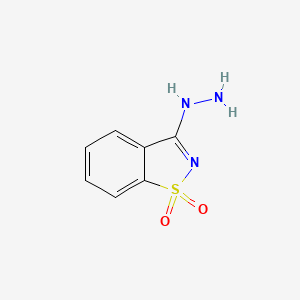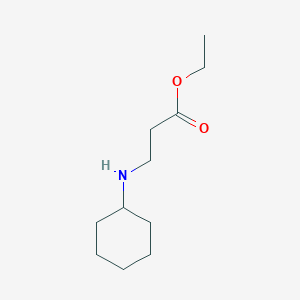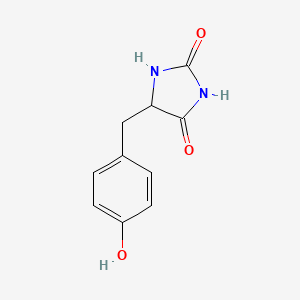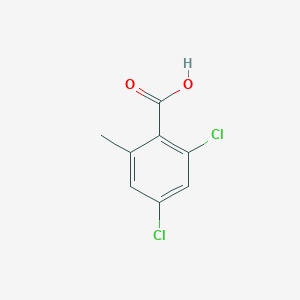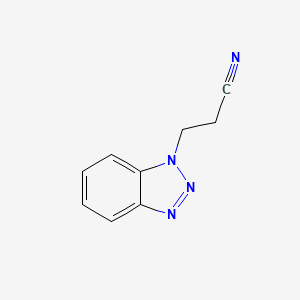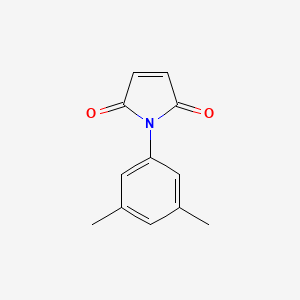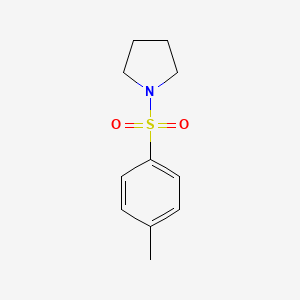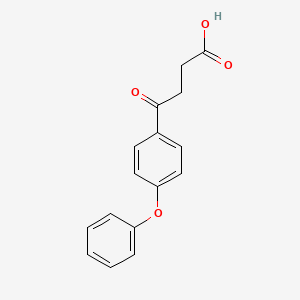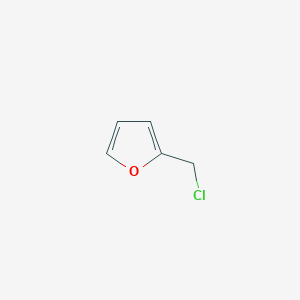
2-(クロロメチル)フラン
概要
説明
2-(Chloromethyl)furan is an organic compound with the molecular formula C5H5ClO. It is a derivative of furan, where a chloromethyl group is attached to the second carbon of the furan ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学的研究の応用
2-(Chloromethyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form various bioactive molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
Target of Action
It is known to react with various compounds in chemical reactions
Mode of Action
2-(Chloromethyl)furan acts as an electrophile, reacting with other compounds in chemical reactions . For example, it can react with lithium trialkylalkynylborates, followed by oxidation with H2O2 under basic conditions to afford 2-furfurylketones
Biochemical Pathways
It is known to be involved in the synthesis of various furanic compounds, which are important in the production of biofuels and polymers .
Result of Action
The result of 2-(Chloromethyl)furan’s action is the production of various furanic compounds, which have applications in the synthesis of new fuels and polymer precursors . .
Action Environment
The action of 2-(Chloromethyl)furan can be influenced by various environmental factors. For instance, the yield of reactions involving 2-(Chloromethyl)furan can be affected by the reaction conditions, such as temperature and pH . .
生化学分析
Biochemical Properties
2-(Chloromethyl)furan plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The interaction between 2-(Chloromethyl)furan and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may affect cellular function . Additionally, 2-(Chloromethyl)furan can form covalent bonds with nucleophilic sites on proteins, potentially altering their structure and function .
Cellular Effects
The effects of 2-(Chloromethyl)furan on cells are diverse and can influence several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and inflammation. 2-(Chloromethyl)furan can induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways that result in changes in gene expression and cellular metabolism. Furthermore, 2-(Chloromethyl)furan has been shown to affect the expression of genes involved in detoxification and stress response .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)furan exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules. The chloromethyl group of 2-(Chloromethyl)furan can react with nucleophilic sites on proteins and DNA, leading to the formation of stable covalent bonds . This can result in the inhibition or activation of enzymes, depending on the specific site of interaction. Additionally, the formation of covalent adducts with DNA can lead to mutations and other genetic alterations . The compound’s ability to generate reactive intermediates through its interaction with cytochrome P450 enzymes also contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)furan can change over time due to its stability and degradation. Studies have shown that 2-(Chloromethyl)furan is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The degradation products of 2-(Chloromethyl)furan may have different biochemical properties and can influence cellular function in distinct ways. Long-term exposure to 2-(Chloromethyl)furan in in vitro and in vivo studies has been associated with persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)furan vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, 2-(Chloromethyl)furan can cause significant toxicity, including liver damage and systemic inflammation . Studies have identified a no-observed-adverse-effect level (NOAEL) for 2-(Chloromethyl)furan, which provides a threshold below which no significant adverse effects are observed . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and potential carcinogenicity .
Metabolic Pathways
2-(Chloromethyl)furan is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can undergo further reactions . These intermediates can be conjugated with glutathione, a key antioxidant, to form less toxic compounds that are excreted from the body . The metabolism of 2-(Chloromethyl)furan can also affect metabolic flux and alter the levels of various metabolites in the liver .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)furan within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Chloromethyl)furan can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-(Chloromethyl)furan within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various organs .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)furan is determined by its chemical properties and interactions with cellular components. The compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in the nucleus, where it may form covalent adducts with DNA . The subcellular localization of 2-(Chloromethyl)furan can influence its activity and function, as well as its potential to cause cellular damage .
準備方法
Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)furan can be synthesized through several methods. One common method involves the chloromethylation of furan using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the furan being treated with chloromethyl methyl ether in the presence of zinc chloride at low temperatures .
Industrial Production Methods: In industrial settings, the production of 2-(Chloromethyl)furan often involves the use of more scalable and efficient processes. One such method includes the reaction of furan with formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This method is advantageous due to its relatively high yield and the availability of the starting materials .
化学反応の分析
Types of Reactions: 2-(Chloromethyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form 2-furancarboxaldehyde or further to 2-furancarboxylic acid.
Reduction Reactions: Reduction of 2-(Chloromethyl)furan can yield 2-methylfuran.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: 2-furancarboxaldehyde and 2-furancarboxylic acid.
Reduction: 2-methylfuran.
類似化合物との比較
2-(Bromomethyl)furan: Similar in structure but with a bromine atom instead of chlorine. It is more reactive due to the higher reactivity of the bromine atom.
2-(Hydroxymethyl)furan: Contains a hydroxymethyl group instead of a chloromethyl group, making it less reactive but more suitable for certain types of chemical reactions.
2-Methylfuran: Lacks the chloromethyl group, making it less reactive but useful in different contexts, such as in the production of biofuels.
Uniqueness: 2-(Chloromethyl)furan is unique due to its balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses. Its chloromethyl group provides a reactive site for further functionalization, which is not as easily achieved with its analogs .
特性
IUPAC Name |
2-(chloromethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBJDIOIDQSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277135 | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-88-9 | |
| Record name | 2-(Chloromethyl)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(CHLOROMETHYL)FURAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethylfuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U3Q2ZT7B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(Chloromethyl)furan in organic synthesis?
A1: 2-(Chloromethyl)furan is a versatile building block in organic synthesis, primarily due to its reactive chloromethyl group. This functionality allows it to participate in various nucleophilic substitution reactions, leading to a diverse range of furan derivatives.
- Palladium-catalyzed allylation: 2-(Chloromethyl)furan reacts with allyltributylstannane [] and allyl pinacolborate [] under palladium catalysis to yield allylated furan derivatives. This reaction proceeds regioselectively, primarily targeting the furan ring and leading to either dearomatized products or allylated heteroarenes depending on the reaction conditions and substituents.
- Reaction with lithium trialkylalkynylborates: Reacting 2-(Chloromethyl)furan with lithium trialkylalkynylborates followed by oxidation produces 2-furfurylketones in good yields [, ]. This reaction pathway provides a facile method for synthesizing this class of compounds.
Q2: Are there any stereochemical aspects associated with the reactions of 2-(Chloromethyl)furan?
A2: Yes, the reactions of 2-(Chloromethyl)furan can exhibit stereoselectivity. For instance, in its reaction with lithium trialkylalkynylborates, the major products are formed with E-configuration, as determined by 1H NMR NOE analysis []. The ratio of E and Z isomers is approximately 80:20, indicating a high degree of stereoselectivity.
Q3: Has 2-(Chloromethyl)furan been investigated for its biological activity?
A3: While 2-(Chloromethyl)furan itself hasn't been extensively studied for biological activity, a related compound, 5-(Chloromethyl)furfural, has shown mutagenic and cytotoxic properties in bacteria []. This derivative is significantly more potent than the corresponding sulfuric acid ester, 5-[(sulfooxy)methyl]furfural. The presence of the aldehyde group appears to be crucial for the observed activity, as 2-[(sulfooxy)methyl]- and 2-(Chloromethyl)furans lacking this functionality did not exhibit significant mutagenicity [].
Q4: Are there any known challenges associated with the reactivity of 2-(Chloromethyl)furan?
A4: Yes, 2-(Chloromethyl)furan can undergo unexpected reactions under certain conditions. For example, it has been reported to react abnormally with cyanide ions, deviating from the expected nucleophilic substitution pathway []. These abnormal reactions highlight the importance of carefully controlling reaction conditions when utilizing this compound.
Q5: What analytical techniques are commonly used to characterize the products obtained from reactions involving 2-(Chloromethyl)furan?
A5: Researchers frequently employ a combination of techniques to characterize the products derived from 2-(Chloromethyl)furan reactions, including:
- Gas Chromatography (GC): Used to analyze the product mixtures and determine the ratio of isomers formed [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful tool, particularly 1H NMR, provides detailed structural information about the products. Notably, the NOE technique has been utilized to determine the configuration of major reaction products [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



